2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole
Description
2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole is a benzimidazole derivative characterized by a phenyl group at the 1-position and a sulfanyl-ethyl-(3,4-dimethylphenoxy) substituent at the 2-position. The compound’s molecular formula is C₂₃H₂₃N₂OS, with a molecular weight of 375.51 g/mol . The 3,4-dimethyl substitution on the phenoxy group likely influences steric and electronic properties, affecting solubility and binding affinity .
Synthetic routes for this compound typically involve condensation of substituted aldehydes with o-phenylenediamine derivatives under reflux conditions, followed by sulfanyl group introduction via nucleophilic substitution .
Properties
Molecular Formula |
C23H22N2OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-phenylbenzimidazole |
InChI |
InChI=1S/C23H22N2OS/c1-17-12-13-20(16-18(17)2)26-14-15-27-23-24-21-10-6-7-11-22(21)25(23)19-8-4-3-5-9-19/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
HAHATUKHEMYGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification using hexane and water washes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole with structurally analogous benzimidazole derivatives:
Key Observations
Chlorine substitution (e.g., in ) correlates with enhanced antiparasitic activity, likely due to electron-withdrawing effects that stabilize drug-target interactions.
Sulfanyl vs. Oxygen/Sulfur-Free Analogues :
- Sulfanyl-ethyl linkages (common in ) improve metabolic stability compared to oxygen-based ethers (e.g., ), as sulfides are less prone to oxidative degradation.
QSAR Insights: For imidazole-containing analogues (e.g., ), QSAR models highlight chiV1 (topological electronic index) and hydrophobic area as critical for antiprotozoal activity. The target compound’s 3,4-dimethylphenoxy group may enhance hydrophobic interactions, though experimental validation is needed.
Synthetic Challenges: Phenoxy-ethylsulfanyl derivatives require precise control of reaction pH and temperature to avoid side reactions (e.g., disulfide formation) . For example, compound was synthesized at neutral pH to maximize yield, whereas required acidic conditions for precipitation.
Thermodynamic and Crystallographic Data
- Crystallographic studies of related compounds (e.g., ) reveal hydrogen-bonding networks involving benzimidazole NH and sulfonyl/sulfanyl groups. For instance, forms a dimer via N–H···O bonds, stabilizing the crystal lattice. The target compound’s 3,4-dimethylphenoxy group may disrupt such interactions, affecting crystallinity.
Biological Activity
2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H22N2OS
- CAS Number : 347341-41-7
- Structure : The compound features a benzimidazole core with a phenyl group and a sulfanyl group linked to a dimethylphenoxyethyl moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains and fungi.
Case Study : A study demonstrated that certain benzimidazole derivatives had Minimum Inhibitory Concentration (MIC) values in the range of 4-64 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Research Findings : A study evaluating the antioxidant activity of related compounds found that they effectively scavenged free radicals in vitro, demonstrating their potential as therapeutic agents against oxidative stress-related conditions .
Anticancer Activity
Benzimidazole derivatives have been investigated for their anticancer properties. The presence of the phenyl group in this compound may enhance its interaction with cancer cell targets.
Case Study : In a pharmacological evaluation, similar benzimidazole derivatives were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Free Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), reducing oxidative damage.
- Modulation of Cell Signaling Pathways : It may influence pathways related to apoptosis and cell growth.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
